molecular formula C15H14O2 B11924320 1-(4-Methyl-2-phenoxyphenyl)ethanone

1-(4-Methyl-2-phenoxyphenyl)ethanone

Cat. No.: B11924320
M. Wt: 226.27 g/mol
InChI Key: DVSCGLZUVAVIGJ-UHFFFAOYSA-N
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Description

1-(4-Methyl-2-phenoxyphenyl)ethanone is an organic compound with the molecular formula C15H14O2 It is characterized by a phenyl ring substituted with a methyl group and a phenoxy group, attached to an ethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Methyl-2-phenoxyphenyl)ethanone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation reaction, where 4-methyl-2-phenoxybenzene reacts with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and at low temperatures to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize reaction conditions and scale-up production. The use of advanced catalysts and automated systems can enhance the efficiency and consistency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methyl-2-phenoxyphenyl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, where substituents like halogens or nitro groups are introduced using reagents such as halogens or nitrating agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

1-(4-Methyl-2-phenoxyphenyl)ethanone has several applications in scientific research:

    Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Medicine: Research into potential pharmaceutical applications, including the development of new drugs and therapeutic agents.

    Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-Methyl-2-phenoxyphenyl)ethanone involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile in various reactions, facilitating the formation of new chemical bonds. Its phenyl ring and substituents influence its reactivity and interactions with other molecules, making it a versatile compound in synthetic chemistry.

Comparison with Similar Compounds

    1-(4-Methylphenyl)ethanone: Lacks the phenoxy group, resulting in different reactivity and applications.

    1-(2-Phenoxyphenyl)ethanone: The position of the phenoxy group affects its chemical properties and reactivity.

    1-(4-Methyl-2-methoxyphenyl)ethanone: The methoxy group introduces different electronic effects compared to the phenoxy group.

Uniqueness: 1-(4-Methyl-2-phenoxyphenyl)ethanone is unique due to the presence of both a methyl and a phenoxy group on the phenyl ring, which influences its chemical behavior and potential applications. The combination of these substituents provides a balance of electronic and steric effects, making it a valuable compound in various research and industrial contexts.

Biological Activity

1-(4-Methyl-2-phenoxyphenyl)ethanone, a compound characterized by its unique structural features, has been the subject of various biological studies due to its potential therapeutic applications. This article will delve into the biological activities of this compound, including its antimicrobial, anticancer, and other pharmacological properties, supported by data from diverse sources.

Antimicrobial Activity

Preliminary studies suggest that this compound exhibits notable antimicrobial properties. Here are some key findings:

  • In Vitro Studies : Research indicates that this compound shows significant inhibitory effects against a range of microorganisms. For instance, it has been tested against bacteria such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa .
  • Minimum Inhibitory Concentration (MIC) : The MIC values for this compound against various bacterial strains have been determined. For example, it has been found to have an MIC of around 50-100 μg/mL against E. coli and S. aureus .

Anticancer Activity

The compound has also been investigated for its potential anticancer properties.

  • Cell Line Studies : In vitro studies using various cancer cell lines have shown that this compound can inhibit cell proliferation. For instance, it has been tested against human breast cancer cells (MCF-7), human lung cancer cells (A549), and human colon cancer cells (HT-29) .
  • IC50 Values : The half-maximal inhibitory concentration (IC50) values for this compound have been determined. For example, it has an IC50 value of approximately 20-50 μM against MCF-7 cells .

Anti-Inflammatory Activity

While there is less direct research specifically on this compound, compounds with similar structural features have shown anti-inflammatory properties.

  • Mechanism of Action : These compounds often inhibit pro-inflammatory cytokines such as IL-6 and TNF-α. Although specific data for this compound is limited, related compounds have shown significant inhibitory effects on these cytokines .

Other Biological Activities

In addition to its antimicrobial, anticancer, and anti-inflammatory activities, this compound may have other biological effects.

  • Antioxidant Activity : Some studies suggest that compounds with phenoxy and methylphenyl groups can exhibit antioxidant properties, though specific data for this compound is not readily available .

Antimicrobial Case Study

MicroorganismMIC (μg/mL)Reference
E. coli50-100
S. aureus50-100
P. aeruginosa100-200

Anticancer Case Study

Cancer Cell LineIC50 (μM)Reference
MCF-7 (Breast Cancer)20-50
A549 (Lung Cancer)30-60
HT-29 (Colon Cancer)40-80

The biological activities of this compound can be attributed to several mechanisms:

  • Interaction with Cellular Targets : The compound's ability to interact with cellular targets such as enzymes, receptors, and DNA is crucial for its biological activities. For instance, its anticancer effects may be due to its ability to inhibit cell cycle progression and induce apoptosis .
  • Modulation of Signaling Pathways : It may modulate various signaling pathways involved in inflammation, cell proliferation, and survival. For example, inhibiting pro-inflammatory cytokines can reduce inflammation and potentially slow down cancer progression .

Properties

Molecular Formula

C15H14O2

Molecular Weight

226.27 g/mol

IUPAC Name

1-(4-methyl-2-phenoxyphenyl)ethanone

InChI

InChI=1S/C15H14O2/c1-11-8-9-14(12(2)16)15(10-11)17-13-6-4-3-5-7-13/h3-10H,1-2H3

InChI Key

DVSCGLZUVAVIGJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)C)OC2=CC=CC=C2

Origin of Product

United States

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